1-(4-Fluorobenzoyl)-3-methylpiperazine
Overview
Description
1-(4-Fluorobenzoyl)-3-methylpiperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorobenzoyl group attached to the piperazine ring, which imparts unique chemical and physical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzoyl)-3-methylpiperazine typically involves the acylation of 3-methylpiperazine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzoyl)-3-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the fluorobenzoyl group to a hydroxyl group.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorobenzoyl)-3-methylpiperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)-3-methylpiperazine involves its interaction with specific molecular targets and pathways within biological systems. The fluorobenzoyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Fluorobenzoyl)piperazine: Similar in structure but lacks the methyl group on the piperazine ring.
1-(4-Chlorobenzoyl)-3-methylpiperazine: Similar structure with a chlorine atom instead of a fluorine atom.
1-(4-Methylbenzoyl)-3-methylpiperazine: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness: 1-(4-Fluorobenzoyl)-3-methylpiperazine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties to the molecule. This can influence its reactivity, biological activity, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-fluorophenyl)-(3-methylpiperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-9-8-15(7-6-14-9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYPGLIUERDLAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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